2-amino-4-(4-fluorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Overview
Description
2-amino-4-(4-fluorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C20H14FN3O2 and its molecular weight is 347.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.10700486 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical and Structural Properties
Research has revealed that derivatives of 4H-pyrano[3,2-c]quinoline, including 2-amino-4-(4-fluorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, possess unique structural and optical properties. These compounds, in their polycrystalline powder form, can transform into nanocrystallites dispersed in an amorphous matrix when thermally deposited to form thin films. This process does not alter their chemical bonds. The optical properties of these compounds, such as absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, have been extensively studied. These properties are vital inunderstanding the electron transition in these compounds, particularly near the onset and optical absorption edges, which are crucial for applications in materials science (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties
These compounds are also significant in the field of photovoltaics. Studies have shown that thin films of quinoline derivatives exhibit photovoltaic properties. When used in the fabrication of organic–inorganic photodiode devices, these films demonstrate important electrical characteristics, such as rectification behavior and sensitivity to illumination. This opens up possibilities for their application in solar energy conversion and photodetection technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Research into the corrosion inhibition properties of this compound has shown it to be effective in protecting metals like copper from corrosion, especially in acidic environments. This is attributed to its ability to form a protective coating on metal surfaces, suggesting its potential use in industrial applications where corrosion resistance is essential (Eldesoky et al., 2019).
Quantum Chemical Studies
Quantum chemical studies of these compounds provide insights into their molecular geometry, electronic properties, and thermodynamic properties. Such studies are vital for understanding the reactivity and stability of these compounds, which is crucial for their potential applications in various chemical and pharmaceutical fields (Fatma, Bishnoi, & Verma, 2015).
Dielectric Properties
The dielectric properties of 4H-pyrano[3,2-c]quinoline derivatives have been studied in detail. These studies are important for applications in electronic materials, where understanding the interaction of these compounds with electric fields can lead to the development of new electronic devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Eco-Friendly Synthesis
Efforts have been made to synthesize thesecompounds using eco-friendly and efficient methods. This includes one-pot, three-component reactions in aqueous media, which are not only environmentally friendly but also yield high product percentages. Such advancements in synthetic methodologies contribute to sustainable chemistry practices (Radini et al., 2018).
Biological Activity
The biological activity of pyranoquinoline derivatives has been explored, with studies revealing potential antibacterial properties against a range of Gram-positive and Gram-negative bacteria. This suggests the potential use of these compounds in the development of new antimicrobial agents (Rbaa et al., 2019).
Photoelectrical Properties
The photoelectrical properties of these compounds have been investigated, particularly in the context of film formation and their behavior under illumination. Such properties are crucial for the development of photoresponsive materials and devices, which can have applications in sensors and optoelectronics (Mansour et al., 2017).
Properties
IUPAC Name |
2-amino-4-(4-fluorophenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2/c1-24-15-5-3-2-4-13(15)18-17(20(24)25)16(14(10-22)19(23)26-18)11-6-8-12(21)9-7-11/h2-9,16H,23H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHDBZSZQKGNKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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